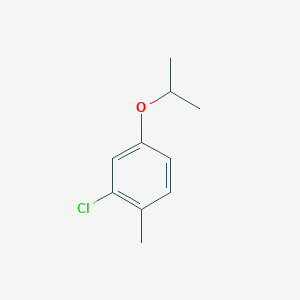
2-Chloro-4-isopropoxy-1-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-isopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H13ClO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropoxy-1-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then chlorinated to introduce the chlorine atom at the desired position on the benzene ring.
Another method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple aryl halides with organoboron compounds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation and chlorination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
2-Chloro-4-isopropoxy-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation Reactions: The isopropoxy group can be oxidized to form ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the isopropoxy group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: 2-Hydroxy-4-isopropoxy-1-methylbenzene.
Oxidation: 2-Chloro-4-isopropoxy-1-methylbenzoic acid.
Reduction: 2-Isopropoxy-1-methylbenzene.
科学研究应用
2-Chloro-4-isopropoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-4-isopropoxy-1-methylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the chlorine atom and isopropoxy group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring. The molecular targets and pathways involved vary based on the specific chemical or biological context .
相似化合物的比较
Similar Compounds
2-Chloro-1-isopropyl-4-methylbenzene: Similar structure but with an isopropyl group instead of an isopropoxy group.
4-Chlorotoluene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
2-Chloro-4-methylphenol: Contains a hydroxyl group instead of an isopropoxy group, leading to different reactivity and applications.
Uniqueness
2-Chloro-4-isopropoxy-1-methylbenzene is unique due to the presence of both a chlorine atom and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
2-chloro-1-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
InChI 键 |
JWZUXKLZCSCWEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


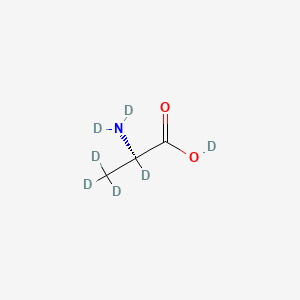
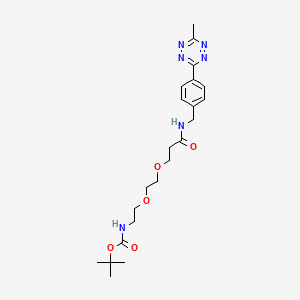

![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)
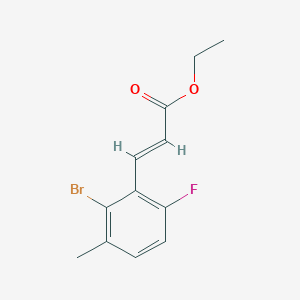
![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)
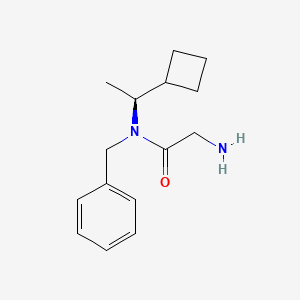
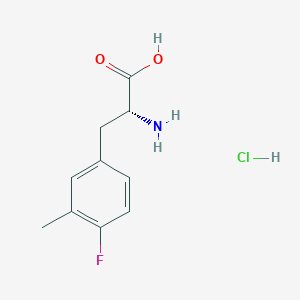
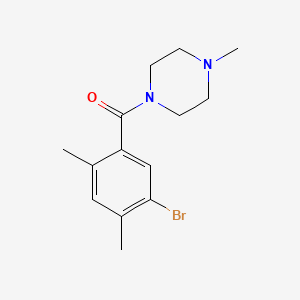

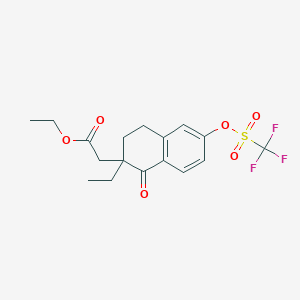
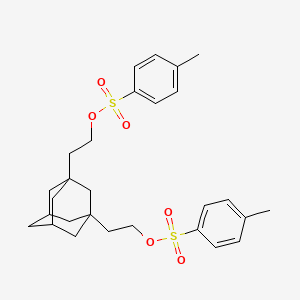
![N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)

